molecular formula C6H4F4O B14199661 2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol CAS No. 919273-12-4

2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol

Cat. No.: B14199661
CAS No.: 919273-12-4
M. Wt: 168.09 g/mol
InChI Key: RYIOSGRPKXCBJN-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol is an organic compound with the molecular formula C6H4F4O It is a derivative of cyclohexadiene, where four hydrogen atoms are replaced by fluorine atoms and one hydroxyl group is attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol typically involves the fluorination of cyclohexadiene derivatives. One common method is the reaction of cyclohexa-2,5-dien-1-one with fluorine gas under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of fluorine gas.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form tetrafluorocyclohexanol.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of tetrafluorocyclohexadienone.

    Reduction: Formation of tetrafluorocyclohexanol.

    Substitution: Formation of various substituted cyclohexadiene derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s reactivity and stability. It can form strong hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: A closely related compound with a similar structure but different functional groups.

    2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: Another fluorinated compound with distinct electronic properties.

Uniqueness

2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other fluorinated cyclohexadiene derivatives.

Properties

CAS No.

919273-12-4

Molecular Formula

C6H4F4O

Molecular Weight

168.09 g/mol

IUPAC Name

2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ol

InChI

InChI=1S/C6H4F4O/c7-2-1-3(8)5(10)6(11)4(2)9/h6,11H,1H2

InChI Key

RYIOSGRPKXCBJN-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(C(=C1F)F)O)F)F

Origin of Product

United States

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